Antimicrobial agent-10
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Overview
Description
Antimicrobial Agent-10 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. This compound is part of a broader class of antimicrobial agents that are used to combat bacterial, fungal, and viral infections. This compound is particularly noted for its effectiveness against a wide range of pathogens, making it a valuable tool in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-10 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide bond. This is followed by a series of functional group modifications to introduce the antimicrobial moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same chemical reactions as in the laboratory but is optimized for large-scale production. This includes the use of catalysts to speed up the reactions and the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which adds hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Antimicrobial Agent-10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce antimicrobial properties into new compounds.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on various pathogens.
Medicine: Utilized in the development of new antibiotics and antiseptics to treat infections.
Industry: Incorporated into coatings, textiles, and plastics to provide antimicrobial properties and prevent microbial contamination.
Mechanism of Action
The mechanism by which Antimicrobial Agent-10 exerts its effects involves disrupting the cell membrane of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets specific molecular pathways, such as the synthesis of cell wall components or the function of essential enzymes, thereby inhibiting the growth and replication of the microorganisms.
Comparison with Similar Compounds
Sulfonamides: These compounds also inhibit microbial growth by interfering with folate synthesis.
Quinolones: Target bacterial DNA gyrase and topoisomerase IV, leading to DNA damage.
Beta-lactams: Inhibit cell wall synthesis by binding to penicillin-binding proteins.
Uniqueness: Antimicrobial Agent-10 is unique in its broad-spectrum activity and its ability to disrupt multiple cellular pathways simultaneously. This makes it particularly effective against resistant strains of bacteria and other pathogens.
Properties
Molecular Formula |
C78H65Cl2F13N10O24 |
---|---|
Molecular Weight |
1844.3 g/mol |
IUPAC Name |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-22-[4-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxymethyl)triazol-1-yl]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C78H65Cl2F13N10O24/c1-28(105)94-58-63(113)62(112)52(26-104)126-72(58)127-64-32-6-10-48(42(80)18-32)125-51-21-34-20-50(61(51)111)124-47-9-3-29(13-41(47)79)14-43-65(114)96-55(67(116)98-56(34)68(117)97-54-30-4-7-44(108)39(17-30)53-40(23-37(107)24-46(53)110)57(71(120)121)99-69(118)59(64)100-66(54)115)33-15-36(106)22-38(16-33)123-49-19-31(5-8-45(49)109)60(70(119)95-43)103-25-35(101-102-103)27-122-12-2-11-73(81,82)74(83,84)75(85,86)76(87,88)77(89,90)78(91,92)93/h3-10,13,15-25,43,52,54-60,62-64,72,104,106-113H,2,11-12,14,26-27H2,1H3,(H,94,105)(H,95,119)(H,96,114)(H,97,117)(H,98,116)(H,99,118)(H,100,115)(H,120,121)/t43-,52+,54+,55-,56+,57+,58+,59-,60+,62+,63+,64+,72-/m0/s1 |
InChI Key |
CMGYGWGGIWVAJG-IOEGSSJRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N1C=C(N=N1)COCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N1C=C(N=N1)COCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
Origin of Product |
United States |
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